

Quantum chemical calculations for 2-(2-methoxyethoxy)phenylboronic acid

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Compound of Interest

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An In-depth Technical Guide to the Quantum Chemical Analysis of **2-(2-methoxyethoxy)phenylboronic acid**

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Abstract

This guide provides a comprehensive technical overview of the quantum chemical calculations applied to **2-(2-methoxyethoxy)phenylboronic acid**, a molecule of significant interest in medicinal chemistry and materials science. Boronic acids are pivotal in drug development, acting as enzyme inhibitors, sugar sensors, and versatile intermediates in synthetic chemistry, notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Understanding the three-dimensional structure, electronic properties, and intramolecular interactions of this specific derivative is crucial for predicting its reactivity, stability, and potential biological activity. We delineate a complete computational workflow, from initial geometry optimization using Density Functional Theory (DFT) to advanced bonding analysis via the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) theory. The causality behind methodological choices is explained, providing researchers with a robust framework for investigating similar organoboron compounds.

Introduction: The Significance of 2-(2-methoxyethoxy)phenylboronic acid

2-(2-methoxyethoxy)phenylboronic acid belongs to the versatile class of organoboranes, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] This functional group endows the molecule with unique properties, primarily its behavior as a Lewis acid due to the electron-deficient, sp^2 -hybridized boron atom.[2][3] This Lewis acidity is fundamental to its ability to form reversible covalent complexes with diols, a property exploited in glucose sensing and drug delivery systems targeting glycoproteins.[4][5][6]

The title molecule is a valuable building block in organic synthesis and drug discovery. The boronic acid moiety serves as a key component in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] Furthermore, the unique ortho-substituted 2-methoxyethoxy side chain introduces conformational flexibility and potential intramolecular interactions that can modulate the molecule's chemical and physical properties. These interactions can influence its binding affinity with biological targets, such as the serine residues in the active sites of enzymes.[7]

Computational chemistry provides an indispensable toolkit for elucidating these properties at the atomic level. By employing quantum chemical calculations, we can predict the most stable conformation, map the electron density distribution, analyze the frontier molecular orbitals, and quantify the strength of subtle intramolecular forces. This in-silico analysis offers profound insights that can guide rational drug design, catalyst development, and the synthesis of novel materials.

Theoretical Framework: Selecting the Right Tools

The accuracy of quantum chemical predictions is contingent upon the selection of an appropriate theoretical method and basis set. For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[8]

- **Density Functional Theory (DFT):** We select the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is well-benchmarked for organic molecules and provides reliable geometric and electronic properties.[9] For higher accuracy, especially for main-group elements, the M06-2X functional is also an excellent choice.[10]
- **Basis Set:** The 6-311++G(d,p) basis set is employed. This is a Pople-style, split-valence triple-zeta basis set. The inclusion of diffuse functions ("++") is crucial for accurately

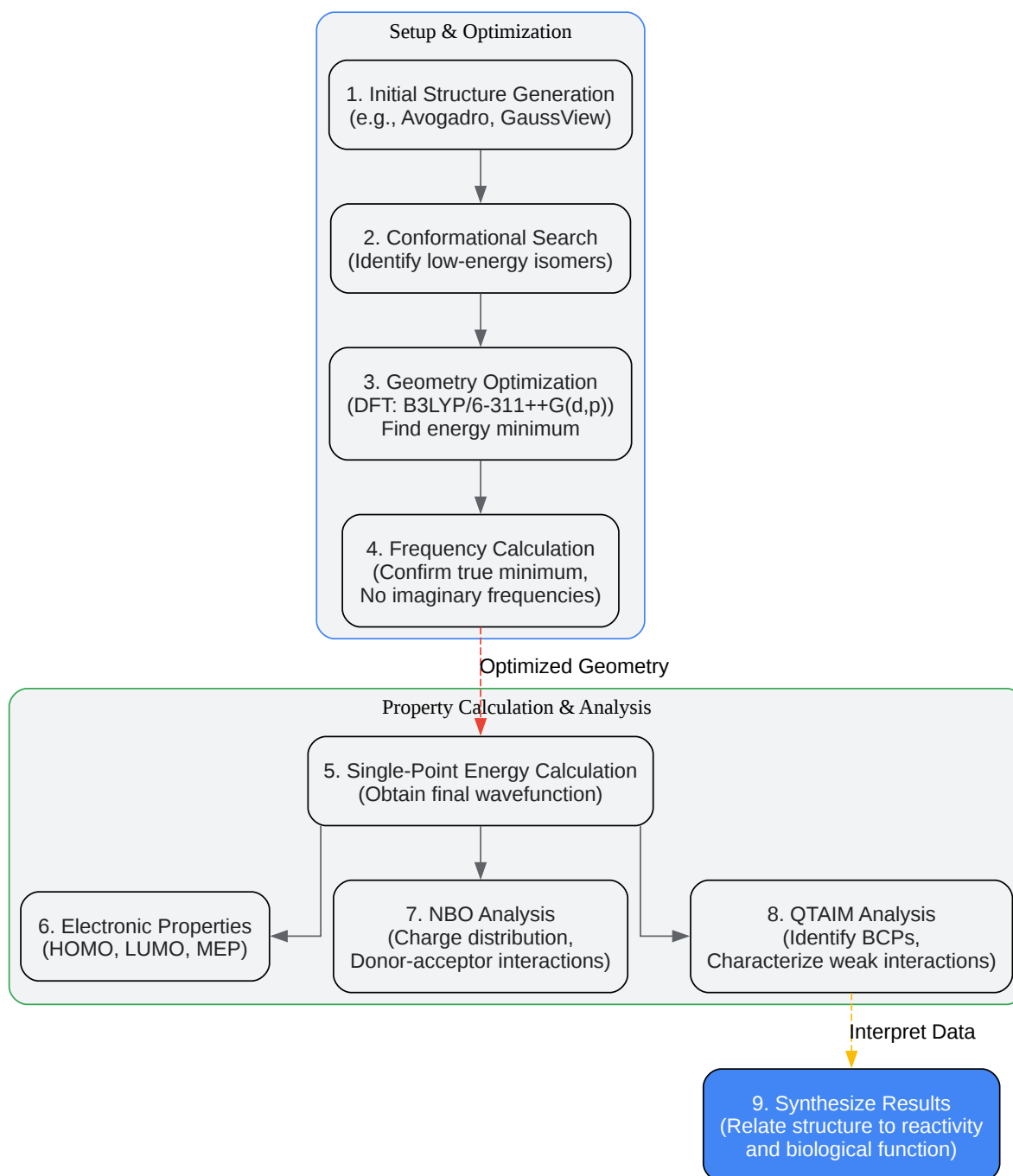
describing lone pairs and potential non-covalent interactions, while polarization functions ("d,p") account for the non-spherical nature of electron density in bonding environments.[9]

- Advanced Bonding Analysis:
 - Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution and donor-acceptor (lone pair to anti-bonding orbital) interactions. For boronic acids, NBO is particularly useful for characterizing the dative $p\pi$ - $p\pi$ interaction between the oxygen lone pairs and the empty p-orbital of the boron atom, which contributes to the stability of the C-B bond.[11][12]
 - Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to define atoms, bonds, and intermolecular interactions.[13] By locating bond critical points (BCPs) between atoms, we can identify and characterize weak interactions, such as intramolecular hydrogen bonds, which are hypothesized to exist in **2-(2-methoxyethoxy)phenylboronic acid**. [14][15][16]

Computational Workflow and Experimental Protocols

A rigorous computational protocol is essential for obtaining reliable and reproducible results. The following step-by-step workflow is recommended.

Diagram of the Computational Workflow



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Caption: A standardized workflow for the quantum chemical analysis of molecular structures.

Protocol 1: Geometry Optimization and Frequency Analysis

- **Initial Structure Creation:** Draw the 2D structure of **2-(2-methoxyethoxy)phenylboronic acid** and generate an initial 3D conformation using molecular modeling software like GaussView 5 or Avogadro.
- **Conformational Analysis:** Due to the rotatable bonds in the ether side chain and the $\text{B}(\text{OH})_2$ group, multiple conformers exist.^[17] Perform a systematic conformational search or use molecular dynamics to identify low-energy conformers. The two O-H bonds of the boronic acid can lead to four planar conformers (syn-syn, syn-anti, anti-syn, anti-anti), which must be considered.^[10]
- **Geometry Optimization:** For each low-energy conformer, perform a full geometry optimization without constraints. This is typically done using a DFT method (e.g., B3LYP/6-311++G(d,p)). This step locates the stationary point on the potential energy surface.
- **Vibrational Frequency Calculation:** Perform a frequency calculation at the same level of theory as the optimization.^[8] A true energy minimum is confirmed by the absence of imaginary frequencies. The output also provides zero-point vibrational energy (ZPVE) and other thermodynamic data. The conformer with the lowest electronic energy (including ZPVE correction) is identified as the global minimum.

Protocol 2: Electronic and Bonding Analysis

- **Single-Point Calculation:** Using the optimized geometry of the global minimum conformer, perform a single-point energy calculation to generate a high-quality wavefunction file (e.g., .wfx or .wfn).
- **Frontier Molecular Orbitals (FMOs):** Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical indicator of chemical reactivity and stability.^{[9][17]}
- **Molecular Electrostatic Potential (MEP):** Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface. This map visually identifies electron-

rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for intermolecular interactions.[9]

- NBO Analysis: Run the NBO program (e.g., NBO 6.0 as implemented in Gaussian). Analyze the output for atomic charges and, critically, the second-order perturbation theory analysis of the Fock matrix. This will reveal key donor-acceptor interactions and quantify their stabilization energy ($E(2)$).
- QTAIM Analysis: Use a specialized program like AIMAll to analyze the wavefunction generated in step 1.[13] The analysis involves locating bond critical points (BCPs) and analyzing the topological properties at these points, such as electron density (ρ), the Laplacian of the electron density ($\nabla^2\rho$), and the total energy density ($H(r)$).

Results and Discussion: Unveiling Molecular Insights

This section discusses the expected results from the computational workflow, providing a framework for interpretation.

Optimized Molecular Geometry

The calculations are expected to reveal a nearly planar phenylboronic acid core. The key structural question is the orientation of the 2-methoxyethoxy side chain relative to the boronic acid group. An intramolecular hydrogen bond may form between one of the boronic acid hydrogens and the ether oxygen atom, leading to a more compact, cyclic-like conformation.

| Parameter | Expected Value (Å / °) | Significance |
|----------------------------|------------------------|---|
| B-C Bond Length | ~1.57 Å | Indicates the strength of the connection to the phenyl ring. [17] |
| B-O Bond Lengths | ~1.37 Å | Shorter than a typical single bond, indicating partial double bond character due to pπ-pπ donation from oxygen lone pairs to the empty boron p-orbital.[11] |
| C-B-O-H Dihedral Angles | 0° or 180° | Defines the syn or anti conformation of the hydroxyl groups, which impacts stability and hydrogen bonding potential.[10] |
| O(ether)···H-O(boro) Dist. | < 2.5 Å | A short distance suggests a potential intramolecular hydrogen bond. |

Table 1: Predicted key geometrical parameters for 2-(2-methoxyethoxy)phenylboronic acid.

Electronic Properties and Reactivity

- **Frontier Orbitals:** The HOMO is typically localized on the electron-rich phenyl ring and oxygen atoms, while the LUMO is centered on the boronic acid group, specifically the empty p-orbital on the boron atom. A smaller HOMO-LUMO gap suggests higher reactivity.[17]
- **Molecular Electrostatic Potential (MEP):** The MEP map will likely show a negative potential (red) around the oxygen atoms of the boronic acid and ether groups, identifying them as sites for electrophilic attack or hydrogen bond donation. A strong positive potential (blue) will

be located around the acidic hydrogens of the $\text{B}(\text{OH})_2$ group, and to a lesser extent, on the boron atom, highlighting its Lewis acidic nature.

Analysis of Intramolecular Interactions

The combination of NBO and QTAIM provides definitive evidence for the nature of intramolecular bonding.

NBO Analysis: A key interaction to look for is the stabilization energy $E(2)$ associated with electron donation from the lone pairs of the ether oxygen atoms ($n(\text{O})$) to the antibonding orbital of the boronic acid's O-H bonds ($\sigma^*(\text{O}-\text{H})$). A significant $E(2)$ value (> 2 kcal/mol) would provide strong evidence of a stabilizing intramolecular hydrogen bond-like interaction.

QTAIM Analysis: The presence of a bond path and a bond critical point (BCP) between an ether oxygen and a boronic acid hydrogen would confirm an interaction. The topological parameters at the BCP characterize its nature:

- Electron Density (ρ): Low values are typical for weak, non-covalent interactions.
- Laplacian of Electron Density ($\nabla^2\rho$): A positive value indicates a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces.[\[13\]](#)[\[15\]](#)
- Total Energy Density ($H(r)$): A negative value for $H(r)$ at the BCP is indicative of some covalent character, suggesting a strong hydrogen bond.[\[15\]](#)[\[16\]](#)

Caption: Key NBO and QTAIM metrics for identifying intramolecular hydrogen bonding.

Applications in Drug Development & Materials Science

The insights from these calculations have direct, practical implications:

- Predicting Reactivity: The MEP and FMO analysis can predict the molecule's behavior in reactions like the Suzuki coupling. The conformation stabilized by intramolecular interactions may influence reaction rates and selectivity.

- **Rational Inhibitor Design:** Boronic acids are known to act as reversible covalent inhibitors of serine proteases.[2][7] The calculated geometry and charge distribution are critical for docking studies, predicting how the molecule fits into an enzyme's active site. The intramolecular hydrogen bond can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity.
- **ROS-Scavenging Prodrugs:** Boronic acids can be cleaved by reactive oxygen species (ROS) like hydrogen peroxide, which are often overproduced in tumor microenvironments.[7][18] This property can be exploited to design ROS-responsive prodrugs. Computational analysis helps understand the electronic factors governing this oxidative C-B bond cleavage.
- **Development of Sensors:** The ability of the boronic acid to bind diols is the basis for glucose sensors.[5] Understanding the electronic environment around the boron atom and how it is modulated by the side chain helps in designing derivatives with fine-tuned pKa values and binding constants for specific saccharides.[10]

Conclusion

Quantum chemical calculations provide a powerful, predictive lens through which to understand the structure, reactivity, and potential function of **2-(2-methoxyethoxy)phenylboronic acid**.

The systematic application of DFT, NBO, and QTAIM, as outlined in this guide, allows researchers to move beyond a 2D representation to a nuanced 3D understanding of the molecule. The identification of a stable, internally hydrogen-bonded conformation and the detailed mapping of its electronic landscape are critical pieces of information for professionals in drug discovery and materials science, enabling more rational and efficient design of novel therapeutics and functional materials.

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